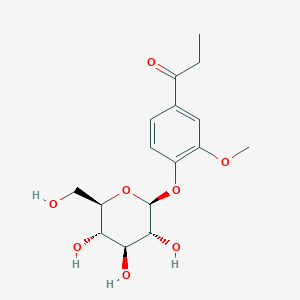![molecular formula C24H24N8O2 B15139222 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory activity against fms-like tyrosine kinase 3 (FLT3), making it a promising candidate for the treatment of acute myeloid leukemia (AML) .
Métodos De Preparación
The synthesis of 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide involves multiple steps, starting from FN-1501. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the 6-phenoxypyrimidin-4-yl moiety.
Amination: The pyrimidine core is then subjected to amination to introduce the amino group.
Coupling with piperazine: The intermediate is then coupled with 4-piperazin-1-ylphenyl to form the desired compound.
Final modifications: Additional steps may be required to introduce the carboxamide group and finalize the structure .
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using appropriate nucleophiles or electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines .
Aplicaciones Científicas De Investigación
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in the study of FLT3 inhibitors and their synthesis.
Biology: The compound is studied for its effects on cellular processes, particularly in FLT3-mutation driven cells.
Medicine: It shows potential as a therapeutic agent for AML, especially in cases with dual FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.
Industry: The compound’s synthesis and optimization are of interest for pharmaceutical manufacturing .
Mecanismo De Acción
The compound exerts its effects by inhibiting FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. By binding to the FLT3 receptor, it prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in FLT3-mutation driven cells .
Comparación Con Compuestos Similares
Similar compounds include other FLT3 inhibitors such as:
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A potent FLT3 inhibitor with activity against FLT3-ITD and FLT3-TKD mutations.
Quizartinib: Known for its selective inhibition of FLT3-ITD.
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is unique due to its high inhibitory activity against multiple FLT3 mutations and its favorable pharmacokinetic properties, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C24H24N8O2 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N8O2/c33-24(29-17-6-8-18(9-7-17)32-12-10-25-11-13-32)23-20(15-28-31-23)30-21-14-22(27-16-26-21)34-19-4-2-1-3-5-19/h1-9,14-16,25H,10-13H2,(H,28,31)(H,29,33)(H,26,27,30) |
Clave InChI |
RSZBDSJQRIEBFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=CC(=NC=N4)OC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


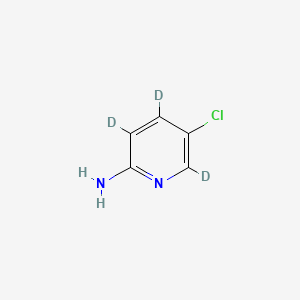

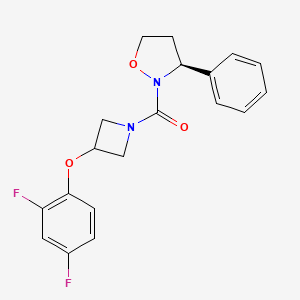

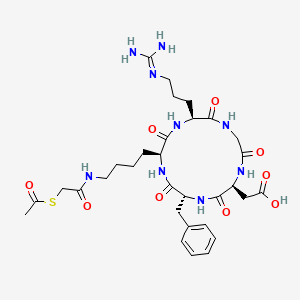

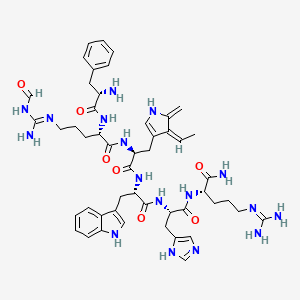
![5-(4-cyclopropylpiperazin-1-yl)-N-[6-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B15139195.png)
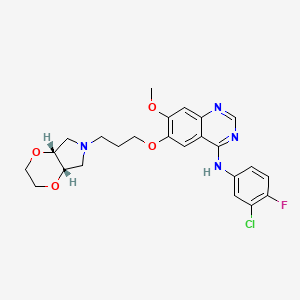
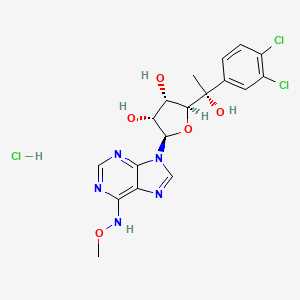

![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
